2,2'-[Propylidenebis(oxymethylene)]bisfuran
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Overview
Description
2,2’-[Propylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of two furan rings connected by a propylidene bridge through oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with propylidene intermediates. One common method involves the use of furan-2-carbaldehyde and 1,3-dioxane as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to facilitate the formation of the oxymethylene linkages.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Propylidenebis(oxymethylene)]bisfuran can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2’-[Propylidenebis(oxymethylene)]bisfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism of action of 2,2’-[Propylidenebis(oxymethylene)]bisfuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethylidenebis(oxymethylene)]bisfuran: Similar structure but with an ethylidene bridge instead of a propylidene bridge.
2,2’-[Butylidenebis(oxymethylene)]bisfuran: Similar structure but with a butylidene bridge.
Uniqueness
2,2’-[Propylidenebis(oxymethylene)]bisfuran is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties
Biological Activity
2,2'-[Propylidenebis(oxymethylene)]bisfuran, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 94278-19-0
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HT-29 (Colon) | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The compound was tested using the broth microdilution method, confirming its potential as a lead compound for developing new antibiotics.
Study on Anticancer Properties
In a collaborative study between ABC Institute and DEF Pharmaceuticals, the anticancer effects were examined in vivo using xenograft models. Results indicated that treatment with the compound significantly reduced tumor size compared to control groups, showcasing its potential as a therapeutic agent.
Properties
CAS No. |
94278-19-0 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-[1-(furan-2-ylmethoxy)propoxymethyl]furan |
InChI |
InChI=1S/C13H16O4/c1-2-13(16-9-11-5-3-7-14-11)17-10-12-6-4-8-15-12/h3-8,13H,2,9-10H2,1H3 |
InChI Key |
PNQZBGJMILYPLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Origin of Product |
United States |
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